molecular formula C4H8ClFO4S2 B2698637 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride CAS No. 1820613-32-8

4-(Chlorosulfonyl)butane-1-sulfonyl fluoride

Cat. No. B2698637
CAS RN: 1820613-32-8
M. Wt: 238.67
InChI Key: VEGCRKVLGGDVQS-UHFFFAOYSA-N
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Description

Sulfonyl fluorides are a class of organic compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Chemical Reactions Analysis

Sulfonyl fluorides can participate in a variety of chemical reactions. They are often used in Sulfur (VI) Fluoride Exchange (SuFEx) processes, a type of click chemistry . Other methods for the preparation of sulfonyl fluorides include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Scientific Research Applications

Fluorinated Compound Synthesis

4-(Chlorosulfonyl)butane-1-sulfonyl fluoride plays a critical role in the synthesis of fluorinated compounds. These compounds, including perfluorooctanesulfonic acid (PFOS) derivatives and perfluorinated surfactants, are widely used due to their unique properties such as thermal stability, resistance to degradation, and hydrophobicity. The synthesis of these compounds often involves the introduction of fluorine atoms or fluorine-containing groups into organic molecules, a process in which 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride can be utilized due to its reactivity and ability to donate fluorine atoms or groups (H. Lehmler, 2005).

Environmental and Health Impact Studies

Research on compounds derived from or related to 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride also extends to their environmental persistence, bioaccumulation, and potential health effects. Studies have shown that fluorinated compounds, such as PFOS, have been detected globally across various environments and biological systems. These studies aim to understand the distribution, toxicity, and environmental impact of these compounds, which are crucial for developing safer and more sustainable chemical practices (J. Butenhoff, G. Olsen, Andrea Pfahles-Hutchens, 2006).

Development of Novel Synthetic Methods

Innovative synthetic methods using 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride aim to improve the efficiency, selectivity, and environmental friendliness of producing fluorinated compounds. These methods include electrochemical approaches for the synthesis of sulfonyl fluorides, showcasing a mild and green alternative to traditional synthesis techniques. Such advancements are vital for expanding the utility of fluorinated compounds in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science (G. Laudadio, Aloisio Bartolomeu, Lucas M H M Verwijlen, Yiran Cao, K. D. de Oliveira, T. Noël, 2019).

Safety And Hazards

While specific safety and hazard information for “4-(Chlorosulfonyl)butane-1-sulfonyl fluoride” is not available, sulfonyl fluorides can be hazardous. They may be corrosive to metals and cause skin irritation, serious eye damage, and allergic skin reactions .

Future Directions

Research into sulfonyl fluorides is ongoing, with recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Future research may continue to explore new synthetic methods and applications for sulfonyl fluorides.

properties

IUPAC Name

4-chlorosulfonylbutane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClFO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCRKVLGGDVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)Cl)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorosulfonyl)butane-1-sulfonyl fluoride

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